molecular formula C11H10N2O4S2 B8388418 2-hydroxy-N-(4-methylsulfonylthiazol-2-yl)benzamide

2-hydroxy-N-(4-methylsulfonylthiazol-2-yl)benzamide

Cat. No. B8388418
M. Wt: 298.3 g/mol
InChI Key: WIWPTQGWEWQFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
CC(=O)Oc1ccccc1C(=O)Nc1nc(S(C)(=O)=O)cs1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([CH3:3])[O:4][c:5]1[c:6]([C:11]([NH:12][c:13]2[s:14][cH:15][c:16]([S:18](=[O:19])(=[O:20])[CH3:21])[n:17]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1.[ClH:23]>>[OH:4][c:5]1[c:6]([C:11]([NH:12][c:13]2[s:14][cH:15][c:16]([S:18](=[O:19])(=[O:20])[CH3:21])[n:17]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1

Inputs

Step One
Name
CC(=O)Oc1ccccc1C(=O)Nc1nc(S(C)(=O)=O)cs1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)Oc1ccccc1C(=O)Nc1nc(S(C)(=O)=O)cs1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)c1csc(NC(=O)c2ccccc2O)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.